N-Hydroxy-N-phenylhexanamide

Description

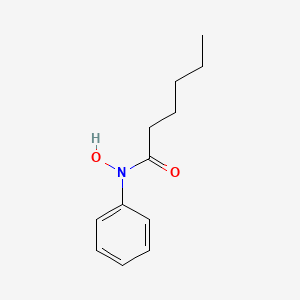

N-Hydroxy-N-phenylhexanamide (IUPAC: this compound) is a hydroxamic acid derivative characterized by a hexanamide backbone substituted with a phenyl group and a hydroxylamine moiety. Hydroxamic acids generally exhibit reactivity due to the N–OH group, enabling applications in organic synthesis and pharmaceutical research.

Properties

CAS No. |

25310-12-7 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-hydroxy-N-phenylhexanamide |

InChI |

InChI=1S/C12H17NO2/c1-2-3-5-10-12(14)13(15)11-8-6-4-7-9-11/h4,6-9,15H,2-3,5,10H2,1H3 |

InChI Key |

DLNMDTAESPMVOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxy-N-phenylhexanamide can be synthesized through several methods. One common approach involves the reaction of hexanoyl chloride with N-hydroxyaniline in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-N-phenylhexanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro derivative.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: N-Nitroso-N-phenylhexanamide or N-Nitro-N-phenylhexanamide.

Reduction: N-Phenylhexanamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-Hydroxy-N-phenylhexanamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of flavin-dependent N-hydroxylating enzymes.

Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylhexanamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The hydroxyl group plays a crucial role in forming hydrogen bonds with the enzyme, thereby blocking its activity. This mechanism is particularly relevant in the context of antimicrobial and enzyme inhibition studies.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs of N-Hydroxy-N-phenylhexanamide, highlighting molecular features, physical properties, and applications:

*Inferred based on structural similarity to compounds with confirmed activities.

Functional and Reactivity Comparisons

- Catalytic Activity: N-Hydroxyphthalimide (NHPI) is a benchmark catalyst for aerobic oxidations, converting aldehydes to carboxylic acids with high efficiency (e.g., 2-ethylhexanal to 2-ethylhexanoic acid, achieving >90% yield under optimized conditions) .

Antioxidant Properties :

Analogs like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 in ) exhibit radical-scavenging activity in DPPH assays, comparable to butylated hydroxyanisole (BHA) . This compound’s phenyl and hexanamide groups could similarly stabilize free radicals, but experimental validation is needed.- By analogy, this compound may necessitate comparable precautions, though its specific hazard profile is undocumented.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.